molecular formula C19H31NO B8182626 1-(3-(tert-Butyl)-2-(cyclohexylmethoxy)phenyl)-N-methylmethanamine

1-(3-(tert-Butyl)-2-(cyclohexylmethoxy)phenyl)-N-methylmethanamine

Cat. No.: B8182626
M. Wt: 289.5 g/mol
InChI Key: JWPXVRSYACWIQW-UHFFFAOYSA-N
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Description

1-(3-(tert-Butyl)-2-(cyclohexylmethoxy)phenyl)-N-methylmethanamine is a complex organic compound characterized by the presence of a tert-butyl group, a cyclohexylmethoxy group, and a phenyl ring

Preparation Methods

The synthesis of 1-(3-(tert-Butyl)-2-(cyclohexylmethoxy)phenyl)-N-methylmethanamine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the tert-butyl group: This can be achieved through the alkylation of a suitable precursor using tert-butyl halides under basic conditions.

    Introduction of the cyclohexylmethoxy group: This step involves the etherification of a phenolic intermediate with cyclohexylmethanol in the presence of an acid catalyst.

Industrial production methods may utilize flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

1-(3-(tert-Butyl)-2-(cyclohexylmethoxy)phenyl)-N-methylmethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-(tert-Butyl)-2-(cyclohexylmethoxy)phenyl)-N-methylmethanamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-(tert-Butyl)-2-(cyclohexylmethoxy)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-(tert-Butyl)-2-(cyclohexylmethoxy)phenyl)-N-methylmethanamine can be compared with other similar compounds, such as:

    1-(3-(tert-Butyl)-2-(methoxy)phenyl)-N-methylmethanamine: This compound lacks the cyclohexyl group, which may affect its chemical and biological properties.

    1-(3-(tert-Butyl)-2-(cyclohexylmethoxy)phenyl)-N-ethylmethanamine: The presence of an ethyl group instead of a methyl group may influence its reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-tert-butyl-2-(cyclohexylmethoxy)phenyl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO/c1-19(2,3)17-12-8-11-16(13-20-4)18(17)21-14-15-9-6-5-7-10-15/h8,11-12,15,20H,5-7,9-10,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPXVRSYACWIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1OCC2CCCCC2)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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